![molecular formula C14H21N3O2S B2811602 8-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-8-azabicyclo[3.2.1]oct-2-ene CAS No. 2320819-92-7](/img/structure/B2811602.png)
8-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-8-azabicyclo[3.2.1]oct-2-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-8-azabicyclo[321]oct-2-ene is a complex organic compound characterized by its unique bicyclic structure and the presence of an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic core and the introduction of the imidazole ring. Common reagents used in these reactions include sulfonyl chlorides, imidazole derivatives, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反応の分析
Types of Reactions
8-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-8-azabicyclo[3.2.1]oct-2-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The imidazole ring allows for substitution reactions, where different substituents can be introduced under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of secondary or tertiary amines.
科学的研究の応用
Chemistry
In chemistry, 8-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-8-azabicyclo[3.2.1]oct-2-ene is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for developing new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific pathways.
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of applications.
作用機序
The mechanism of action of 8-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. The imidazole ring is known to interact with enzymes and receptors, modulating their activity. The bicyclic structure provides stability and enhances the compound’s binding affinity to its targets.
類似化合物との比較
Similar Compounds
- (1R,5S)-3-((1-Methyl-1H-imidazol-4-yl)sulfonyl)-7-(4-(1E)-1-propen-1-yl)phenyl-3,6-diazabicyclo[3.1.1]heptane
- (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2,5-dimethyl-2-phenyl-4-hexenoate
Uniqueness
Compared to similar compounds, 8-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-8-azabicyclo[321]oct-2-ene stands out due to its unique bicyclic structure and the presence of the imidazole ring
特性
IUPAC Name |
8-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonyl-8-azabicyclo[3.2.1]oct-2-ene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S/c1-10(2)14-15-13(9-16(14)3)20(18,19)17-11-5-4-6-12(17)8-7-11/h4-5,9-12H,6-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDWXGOBBXWIRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)N2C3CCC2C=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
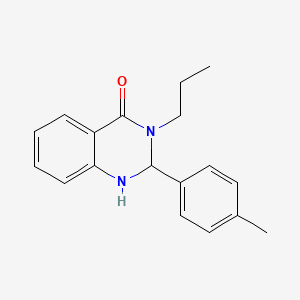
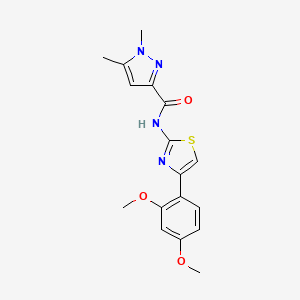
![Methyl 5-[(4-ethylphenoxy)methyl]-2-furoate](/img/structure/B2811522.png)
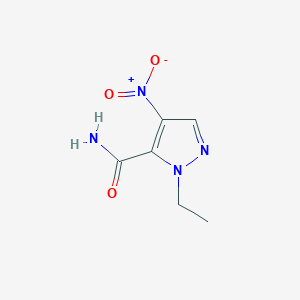
![1-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B2811524.png)
![4-Ethyl-6-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrimidine](/img/structure/B2811525.png)
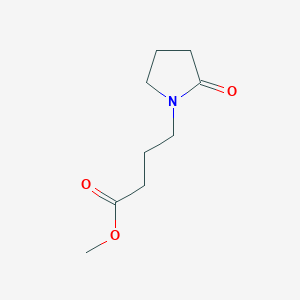
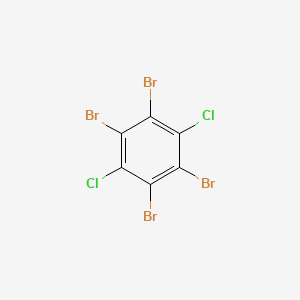
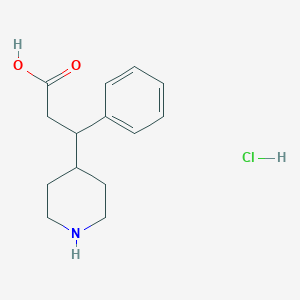
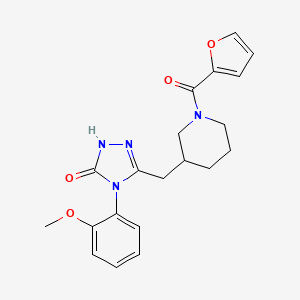
![4-[(Tributylstannyl)methoxy]-1-butanol](/img/structure/B2811536.png)
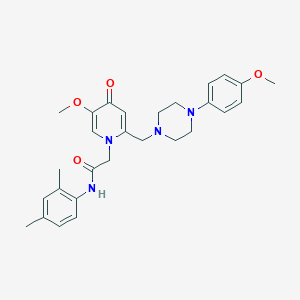
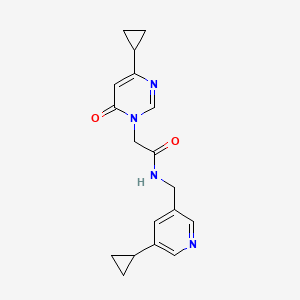
![N-(3,5-dimethoxyphenyl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2811540.png)
